molecular formula C10H14O3 B14309495 1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 112532-68-0

1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Cat. No.: B14309495
CAS No.: 112532-68-0
M. Wt: 182.22 g/mol
InChI Key: CMSNYEQKGOGGGU-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. Its structure includes a bicyclo[2.2.2]octane core, which is a rigid and strain-free system, making it an interesting subject for chemical research.

Preparation Methods

The synthesis of 1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves multiple steps, including key reactions such as the Diels-Alder reaction and ring-closing metathesis. These reactions are crucial for constructing the bicyclic framework. The synthetic route often starts with readily available substrates and proceeds under mild conditions to ensure high yields and purity .

In industrial settings, the production of this compound may involve optimized reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. The use of catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can enhance the reaction rates and selectivity .

Chemical Reactions Analysis

1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are facilitated by the presence of reactive sites within the bicyclic structure.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols.

Scientific Research Applications

1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has significant applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives are explored for potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.

    Industry: It is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism by which 1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding to active sites, influencing biochemical pathways. For instance, it may act as a nucleophilic catalyst in organic reactions, promoting the formation of desired products through stabilization of transition states .

Comparison with Similar Compounds

Similar compounds to 1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane include:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

112532-68-0

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

1-but-3-ynyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C10H14O3/c1-3-4-5-10-11-6-9(2,7-12-10)8-13-10/h1H,4-8H2,2H3

InChI Key

CMSNYEQKGOGGGU-UHFFFAOYSA-N

Canonical SMILES

CC12COC(OC1)(OC2)CCC#C

Origin of Product

United States

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